molecular formula C25H36O6 B2479891 Hydroxydione hydrogen succinate CAS No. 80-96-6

Hydroxydione hydrogen succinate

Cat. No.: B2479891
CAS No.: 80-96-6
M. Wt: 432.5 g/mol
InChI Key: KLRNMIUKAXHHFS-ZILYODKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxydione hydrogen succinate (C₂₃H₃₃O₈Na), also known as hydroxydione sodium succinate or "Viadril," is a water-soluble steroidal compound first introduced in the 1950s as an intravenous anesthetic agent. Structurally, it is the sodium salt of 21-hydroxypregnanedione succinate, designed to enhance solubility for parenteral administration .

Properties

IUPAC Name

4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/t15-,17+,18+,19+,20-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRNMIUKAXHHFS-ZILYODKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861577
Record name 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-96-6
Record name Pregnane-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-, (5β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxydione succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Pregnane-3,20-dione, 21-hydroxy-, succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-hydroxy-5β-pregnane-3,20-dione 21-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYDIONE HYDROGEN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LJJ67GNMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydroxydione succinic acid can be synthesized through the selective hydrogenation of succinic anhydride to γ-butyrolactone using highly efficient Ni/SiO2 catalysts . This method involves the preparation of Ni/SiO2 catalysts with large specific surface areas and applying them for the selective hydrogenation process. The reaction conditions typically include a controlled temperature and pressure environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydroxydione succinic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Dehydration: Can undergo dehydration reactions to form cyclic anhydrides (succinic anhydride).

    Oxidation: Undergoes oxidation reactions to form various oxidation products.

Common reagents used in these reactions include alcohols for esterification, dehydrating agents for dehydration reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include esters, cyclic anhydrides, and oxidation products.

Scientific Research Applications

Hydroxydione succinic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of hydroxydione succinic acid involves its interaction with the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, hydroxydione succinic acid enhances the inhibitory effects of GABA, leading to sedation and anesthesia . The molecular targets include the GABA receptor and associated pathways involved in neurotransmission.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : As a nuclear-saturated, oxygenated C-21 steroid, hydroxydione exhibits central depressant activity by interacting with limbic and thermocortical systems, inducing dissociative anesthesia without hormonal effects .
  • Clinical Effects: Rapid intravenous administration causes transient hypotension and respiratory stimulation in animal models (e.g., cats), resolving within 1–2 minutes . It lacks neuromuscular or ganglionic blocking activity but shows smooth muscle relaxant properties .
  • Historical Use : Initially used for general anesthesia, its clinical application declined due to adverse effects like thrombophlebitis and slow induction .

Comparison with Similar Compounds

Intravenous Anesthetics: Pharmacodynamic and Kinetic Profiles

Compound Chemical Class Solubility Cardiovascular Effects Respiratory Effects Clinical Use Adverse Effects References
Hydroxydione hydrogen succinate Steroidal succinate ester Water-soluble (prodrug) Transient hypotension; less depressant than barbiturates Stimulates respiration initially Historical general anesthesia Thrombophlebitis, venous irritation
Thiopental sodium Barbiturate Lipid-soluble Significant myocardial depression Respiratory depression, apnea Short-term anesthesia Hypotension, respiratory arrest
Thiamylal sodium Thiobarbiturate Lipid-soluble Rapid hypotension Marked respiratory depression Short surgical procedures Apnea, laryngospasm
Althesin (alphaxalone/alphadolone) Steroidal mixture Requires solubilizing agents Moderate cardiovascular stability Minimal respiratory depression General anesthesia (1970s–80s) Allergic reactions, anaphylaxis

Key Findings :

  • Hydroxydione’s steroidal structure differentiates it from barbiturates, offering reduced respiratory and cardiovascular depression but inferior solubility compared to modern formulations like Althesin .

Succinate Ester Prodrugs: Structural and Functional Parallels

Prodrug Active Drug Therapeutic Use Solubility Enhancement Hydrolysis Mechanism Advantages Limitations References
Hydroxydione sodium succinate Hydroxydione Anesthesia High aqueous solubility Esterase-mediated Rapid IV delivery Thrombophlebitis, instability
Oxazepam sodium succinate Oxazepam Sedation Improved injectable form Stereospecific esterases Fast-acting tranquilizer Species-dependent hydrolysis
Doxylamine hydrogen succinate Doxylamine Insomnia Enhanced bioavailability GI tract absorption Over-the-counter availability Anticholinergic side effects

Structural Insights :

  • Hydroxydione’s succinate ester (C-21 position) mimics oxazepam’s esterification at the 3-hydroxyl group, both relying on in vivo hydrolysis for activation .
  • Unlike doxylamine (an antihistamine), hydroxydione’s steroidal backbone confers central nervous system depressant activity without histamine receptor antagonism .

Crystal Structure and Material Science Comparisons

Hydroxydione’s hydrogen succinate anion shares conformational similarities with ribociclib hydrogen succinate, a kinase inhibitor. Both exhibit:

  • Space Group : P-1 (triclinic) with alternating cation-anion layers .
  • Unusual Torsion Angles : The succinate anion in ribociclib shows atypical C65–C66 bond rotation, suggesting steric constraints common to hydrogen succinate salts .
Parameter This compound Ribociclib Hydrogen Succinate
Crystal System Not reported Triclinic (P-1)
Unit Cell Volume N/A 1430.112 ų
Anion Conformation Presumed standard Unusual torsion angles
References

Biological Activity

Hydroxydione hydrogen succinate, also known as hydroxydione or Viadril, is a neuroactive steroid that has been primarily studied for its anesthetic properties. Although it has been discontinued for clinical use due to safety concerns, understanding its biological activity remains relevant for historical and pharmacological contexts. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, effects on various biological systems, and relevant case studies.

Pharmacodynamics

This compound exhibits several pharmacological effects that have been documented through various studies:

  • Neuroactive Properties : Hydroxydione acts on the central nervous system (CNS), producing effects such as sedation and respiratory stimulation. It has been shown to induce transient hypotension and respiratory stimulation in animal models, particularly in chloralose or decerebrate cats . The depressant effects on respiration and blood pressure are central-mediated and can be potentiated under certain conditions.
  • Mechanism of Action : The exact mechanism by which hydroxydione exerts its effects is not fully understood. However, it is believed to interact with GABAergic pathways, similar to other anesthetics. Its action at neuromuscular junctions is minimal, indicating a selective CNS effect .

Biological Effects

The biological activity of this compound can be summarized as follows:

Biological Activity Description
CNS Depression Induces sedation and reduces motor activity.
Respiratory Stimulation Enhances respiratory rate transiently; however, high doses can lead to depression .
Hypotension Causes transient drops in blood pressure following intravenous administration .
Minimal Peripheral Effects Lacks significant action at peripheral adrenergic synapses .

Case Studies and Clinical Observations

While hydroxydione was primarily used as an anesthetic agent, several studies have documented its effects in clinical settings:

  • Anesthetic Use and Safety : Hydroxydione was previously utilized in surgical settings; however, it was associated with a high incidence of post-anesthetic complications such as thrombophlebitis. This led to its discontinuation for general anesthesia purposes .
  • Comparative Studies : In studies comparing hydroxydione with other anesthetics, it was noted that hydroxydione required higher doses to achieve similar anesthetic effects compared to more modern agents. This raised concerns regarding its efficacy and safety profile in clinical practice .
  • Animal Studies : Research conducted on chloralose-anesthetized cats demonstrated that hydroxydione could effectively reduce decerebrate rigidity but had limited impact on reflex actions such as the knee jerk response, indicating a selective action on certain neural pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.